molecular formula C6H7BrN2O B029392 2-Amino-5-bromo-3-(hydroxymethyl)pyridine CAS No. 335031-01-1

2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Cat. No.: B029392
CAS No.: 335031-01-1
M. Wt: 203.04 g/mol
InChI Key: HIVQAWXDBPYNDU-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a brominated aromatic amine with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxymethyl group at the third position

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Mode of Action

As a brominated aromatic amine reagent, it is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that it may interact with its targets through amination reactions.

Result of Action

As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its solubility in Acetone, Ethyl Acetate, and Methanol also suggests that the solvent environment could impact its interactions with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine typically involves the bromination of 2-Amino-3-(hydroxymethyl)pyridine. The process can be summarized as follows:

    Starting Material: 2-Amino-3-(hydroxymethyl)pyridine.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid.

    Reaction Conditions: Bromine is added dropwise to a solution of 2-Amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is stirred overnight.

    Workup: The reaction mixture is concentrated to dryness, and the residue is partitioned between a saturated solution of potassium carbonate and ethyl acetate. The organic layer is separated, washed with a saturated solution of sodium chloride, dried over sodium sulfate, filtered, and concentrated to dryness.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Condensation Reactions: The amino group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.

    Condensation: Aldehydes or ketones can be used in the presence of acid or base catalysts to form imines or amides.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Condensation: Products include imines or amides.

Scientific Research Applications

2-Amino-5-bromo-3-(hydroxymethyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used to study the effects of brominated aromatic amines on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2-Amino-5-bromopyridine: Lacks the hydroxymethyl group.

    2,3-Diamino-5-bromopyridine: Contains an additional amino group at the third position.

Uniqueness

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is unique due to the presence of both an amino group and a hydroxymethyl group, which allows for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(2-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVQAWXDBPYNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447395
Record name 2-amino-5-bromo-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335031-01-1
Record name 2-amino-5-bromo-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-(hydroxymethyl)pyridine (13.0 g, 116.0 mmole) in CH2Cl2 (300 mL) at RT was added NBS (22.71 g, 127.6 mmole). After stirring at RT for 45 min the reaction solution was concentrated and the residue was dissolved in CHCl3. The resulting suspension was filtered and the filtrate was concentrated to a dark oil. Purification on silica gel (EtOAc) afforded the title compound (78%, 18.36 g) as a tan solid: MS (ES) m/e 204 (M+H)+.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
22.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-3-(hydroxymethyl)pyridine (15.0 g, 121 mmole) in HOAc (300 mL) at RT was added bromine (6.2 mL, 121 mmole) dropwise over 1 hr. A suspension formed after approximately 15 min. After the addition, the reaction was stirred for an additional 1 hr, then was concentrated under vacuum. The residue was taken up in 1.0 M Na2CO3 (500 mL), and the solution was extracted with ethyl acetate (2×250 mL). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated to dryness. The resulting residue was triturated with a small volume of petroleum ether, filtered and dried under vacuum to give the title compound (18.45 g, 75%) as a beige solid: LCMS (ES) m/e 203.2 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ 7.89 (d, J=2.3 Hz, 1 H), 7.52 (s, 1 H), 5.92 (br s, 2 H), 5.29 (br s, 1 H), 4.30 (s, 2 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

Bromine (10.4 mL, 202 mmol) was added dropwise over 1 hour to a solution of 2-amino-3-(hydroxymethyl)pyridine (25.1 g, 202 mmol) in acetic acid (500 mL) at room temperature. After complete addition the reaction mixture was stirred for an extra hour. After concentration to dryness, the residue was partitioned between 1M Na2CO3 (750 mL) and ethyl acetate (500 mL). The aqueous layer was separated and extracted one more time with ethyl acetate (500 mL). The combined organic phases were washed with a saturated solution of sodium chloride (500 mL), dried over sodium sulfate, filtered and concentrated to dryness. After trituration of the residue in DCM/heptane and extra washing with DCM the title product was obtained as a light yellow solid (30.0 g, 70%, py 97.3%).
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bromine (8.4 mL, 189.4 mmol) was added dropwise over 1 hour to a solution of 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol; which may be prepared as described in D1, Step 1) in acetic acid (350 mL) at room temperature. The reaction mixture was then stirred overnight. After concentration to dryness, the residue was partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL). The aqueous layer was separated and extracted with ethyl acetate (2×200 mL). The combined organic phases were washed with a saturated solution of sodium chloride (200 mL), dried over sodium sulfate, filtered and concentrated to dryness. After trituration of the residue in pentane, the title product was obtained as a yellow solid (27.0 g, 84%).
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-3-(hydroxymethyl)pyridine

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